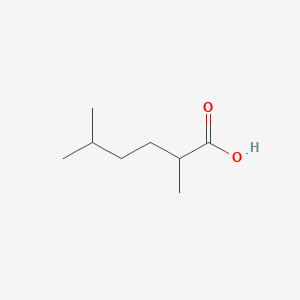

2,5-Dimethylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAHZDPKCCONIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868838 | |

| Record name | 2,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90201-13-1 | |

| Record name | 2,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylhexanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical properties and structure of 2,5-Dimethylhexanoic acid. The information is curated to support research, scientific discovery, and professionals in the field of drug development. All quantitative data is presented in clear, structured tables, and the chemical structure is visualized using the DOT language.

Chemical Structure and Identification

This compound is a branched-chain carboxylic acid. Its structure consists of a six-carbon hexanoic acid backbone with two methyl group substituents at the second and fifth carbon positions.

Caption: Chemical structure of this compound.

This compound is identified by the CAS Number 90201-13-1.[1][2][3][4] Other key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [1] |

| Canonical SMILES | CC(C)CCC(C)C(=O)O |

| InChI | InChI=1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |

| InChIKey | ASAHZDPKCCONIV-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various chemical processes. While experimentally determined values for some properties are not widely available, critically evaluated data and estimates provide valuable insights.

| Property | Value | Source |

| Boiling Point | 228.91 °C (estimate) | ChemicalBook |

| Density | 0.9173 g/cm³ (rough estimate) | ChemicalBook |

| Refractive Index | 1.4110 (estimate) | ChemicalBook |

| Melting Point | Not available | |

| Solubility | The carboxylic acid group suggests some polarity, while the branched alkyl chain imparts non-polar character. Therefore, it is expected to be soluble in many organic solvents.[1] | General chemical principles |

For comparison, related isomers exhibit the following properties:

-

2,2-Dimethylhexanoic acid: Boiling Point: 216-220 °C, Density: 0.913 g/mL

-

2,4-Dimethylhexanoic acid: Boiling Point: 230.6 °C, Density: 0.924 g/cm³

The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) has critically evaluated thermophysical property data for this compound, which includes data on its normal boiling temperature and density, supported by experimental data points.[5]

Synthesis and Reactivity

Synthesis:

Several synthetic routes to this compound have been described, generally falling into these categories:

-

Alkylation: This common method involves the alkylation of a suitable precursor.[1]

-

Condensation Reactions: Aldehydes or ketones can be utilized as starting materials in condensation reactions to yield the target compound.[1]

-

Biotechnological Approaches: The use of microbial fermentation is an emerging and sustainable method for producing carboxylic acids.[1]

Reactivity:

The chemical reactivity of this compound is primarily dictated by its carboxylic acid functional group. Key reactions include:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will form the corresponding ester.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2,5-dimethylhexan-1-ol.

-

Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid to the more reactive acyl chloride.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features would be expected:

¹H NMR:

-

A broad singlet corresponding to the acidic proton of the carboxylic acid.

-

Multiple signals in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the various methyl and methylene (B1212753) protons. The splitting patterns would be complex due to the chirality at the C2 and C5 positions (if a single stereoisomer is present) and diastereotopicity.

¹³C NMR:

-

A signal for the carbonyl carbon in the range of 170-185 ppm.

-

Several signals in the aliphatic region corresponding to the different carbon atoms of the hexyl chain and the methyl groups.

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group, usually around 1700-1725 cm⁻¹.

-

C-H stretching bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 144.

-

Characteristic fragmentation patterns would include the loss of the carboxylic acid group and cleavage at the branched points of the alkyl chain.

While specific spectra for this compound are not provided, an FTIR spectrum for a "Mixture of dimethylhexanoic acids" is available and shows the expected broad O-H and sharp C=O stretches characteristic of a carboxylic acid.[6]

Applications and Significance

This compound and other branched-chain fatty acids are of interest to researchers for several reasons:

-

Drug Development: The unique structural features of branched-chain fatty acids can be exploited in the design of new pharmaceutical compounds. The methyl branching can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

-

Chemical Synthesis: It can serve as a building block in the synthesis of more complex molecules.

-

Material Science: The properties of polymers and other materials can be modified by incorporating branched-chain fatty acids.

This technical guide provides a foundational understanding of this compound. Further research into its specific biological activities and applications is ongoing and promises to reveal more about the potential of this and other branched-chain fatty acids.

References

2,5-Dimethylhexanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylhexanoic acid, a branched-chain carboxylic acid with potential applications in pharmaceutical development and specialty polymer synthesis. This document details its physicochemical properties, outlines synthetic approaches, provides exemplary experimental protocols for its analysis, and discusses its potential biological significance based on current understanding of related branched-chain fatty acids. All quantitative data is presented in structured tables, and key experimental workflows and hypothetical metabolic pathways are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties

This compound is a chiral carboxylic acid with two stereogenic centers. Its molecular structure and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 90201-13-1 | [1][2] |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(C)CCC(C)C(=O)O | [3] |

| InChI Key | ASAHZDPKCCONIV-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest due to its potential as a chiral building block in pharmaceutical synthesis.[3] General synthetic strategies include alkylation and condensation reactions.[3] For stereocontrol, methods employing chiral auxiliaries are often utilized.

Proposed Asymmetric Synthesis Workflow

An adapted experimental workflow for the asymmetric synthesis of (2S)-2,5-Dimethylhexanoic acid, based on established methods for similar chiral carboxylic acids, is presented below. This method utilizes a chiral auxiliary to direct the stereoselective alkylation.[4]

Experimental Protocol: Asymmetric Synthesis (Adapted)

The following is a generalized, step-by-step protocol adapted from the synthesis of structurally similar chiral carboxylic acids.[4]

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve (4S)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium dropwise and stir for 30 minutes.

-

Add 5-methylhexanoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate (B1210297).

-

Purify the resulting N-acyl oxazolidinone by flash chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified N-acyl oxazolidinone in anhydrous THF at -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the enolate.

-

Add methyl iodide and stir at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC.

-

Purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified N-alkylated intermediate in a THF/water mixture at 0 °C.

-

Add aqueous hydrogen peroxide followed by lithium hydroxide.

-

Stir vigorously at 0 °C for 2 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Adjust the pH to ~10 and extract the chiral auxiliary with dichloromethane.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate to obtain the final product, (2S)-2,5-Dimethylhexanoic Acid.

Analytical Methodologies

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, often requiring derivatization to enhance volatility.

GC-MS Analysis Protocol (Adapted)

The following is an adapted protocol for the quantification of this compound in a biological matrix, such as plasma or urine.[5][6]

Sample Preparation and Extraction

-

To 1 mL of the biological sample, add an appropriate internal standard (e.g., a deuterated analog).

-

Acidify the sample to a pH of 1-2 using hydrochloric acid.

-

Perform a liquid-liquid extraction with 3 mL of ethyl acetate, vortexing vigorously.

-

Centrifuge to separate the layers and collect the organic phase. Repeat the extraction twice.

-

Pool the organic layers and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

Derivatization

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Vortex the mixture and incubate at 60°C for 45 minutes to form the trimethylsilyl (B98337) (TMS) ester.

GC-MS Parameters

| Parameter | Suggested Setting |

| GC System | Agilent 7890 or similar |

| MS System | Agilent 5975 or similar |

| Column | DB-5ms (30 m x 0.25 mm ID x 0.25 µm film) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Start at 70°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min) |

| Carrier Gas | Helium (constant flow) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions |

Biological Significance and Hypothetical Metabolic Pathway

While specific biological activities of this compound are not extensively documented, its structure as a branched-chain fatty acid suggests potential involvement in metabolic pathways analogous to those of branched-chain amino acids (BCAAs).[7] The metabolism of such compounds is crucial for understanding their potential therapeutic effects and toxicity profiles.

Hypothetical Metabolic Pathway

Based on the metabolism of similar branched-chain fatty acids, a plausible metabolic pathway for this compound is proposed to involve mitochondrial β-oxidation.

This hypothetical pathway suggests that this compound is first activated to its CoA ester and then undergoes β-oxidation, potentially yielding propionyl-CoA and isobutyryl-CoA, which can then enter other metabolic routes, including the TCA cycle.

Conclusion

This compound presents an interesting scaffold for further research in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and analysis, along with a proposed framework for investigating its biological role. The provided protocols, adapted from established methodologies for similar compounds, offer a starting point for researchers to develop and validate specific applications for this molecule. Further investigation into its specific biological targets and metabolic fate is warranted to fully elucidate its potential.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 90201-13-1 [chemicalbook.com]

- 3. Buy this compound | 90201-13-1 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

(2R)-2,5-dimethylhexanoic acid enantiomer properties

An In-depth Technical Guide to the Enantiomeric Properties of (2R)-2,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for the specific enantiomers of 2,5-dimethylhexanoic acid. This guide summarizes the known information and provides generalized experimental protocols based on methodologies for analogous chiral carboxylic acids.

Introduction

(2R)-2,5-dimethylhexanoic acid is a chiral carboxylic acid that, along with its (S)-enantiomer, presents significant interest in the fields of pharmaceutical and chemical synthesis due to its unique structural characteristics.[1] As a chiral building block, the stereochemistry at the C2 position is crucial for its biological activity and interaction with other chiral molecules.[1] This technical guide provides a comprehensive overview of the known properties of the (2R)-enantiomer, methods for its synthesis and analysis, and potential biological relevance.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of (2R)-2,5-Dimethylhexanoic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| XLogP3 | 2.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 144.115029749 Da | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

Optical Activity: The (2R)-2,5-dimethylhexanoic acid enantiomer has been documented to possess optical activity, indicated by a (+) sign, though specific rotation values are not consistently reported in publicly available data.[1]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (2R)-2,5-dimethylhexanoic acid can be achieved through enantioselective synthesis or by resolution of the racemic mixture.

Enantioselective Synthesis

While a specific, detailed protocol for the enantioselective synthesis of (2R)-2,5-dimethylhexanoic acid is not extensively documented, general strategies for the asymmetric synthesis of α-chiral carboxylic acids can be applied. One notable approach is the use of chiral auxiliaries, such as Evans oxazolidinones, to direct stereoselective alkylation.[1]

Diagram 1: General Workflow for Enantioselective Synthesis

Caption: A generalized workflow for the enantioselective synthesis of a chiral carboxylic acid using a chiral auxiliary.

Chiral Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its individual enantiomers is a crucial process. Common methods include classical resolution via diastereomeric salt formation and enzymatic resolution.[3][4]

This method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[4][5]

Diagram 2: Workflow for Classical Chiral Resolution

Caption: A schematic representation of the classical resolution of a racemic carboxylic acid.

-

Materials: Racemic this compound, a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid), suitable solvent (e.g., ethanol, acetone).

-

Procedure:

-

Dissolve the racemic this compound in a minimal amount of a suitable hot solvent.

-

Add an equimolar amount of the chiral resolving agent.

-

Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.

-

Collect the crystals by filtration.

-

The enantiomerically enriched acid can be recovered by treating the diastereomeric salt with a strong acid (e.g., HCl) and extracting with an organic solvent.

-

The enantiomeric excess (e.e.) of the resolved acid should be determined by a suitable analytical method (see Section 4).

-

Analytical Methods for Enantiomeric Discrimination

The determination of the enantiomeric purity of (2R)-2,5-dimethylhexanoic acid is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). For acidic compounds, mobile phase additives are often used to improve separation.[6]

Table 2: Representative Chiral HPLC Conditions for Carboxylic Acids

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) |

| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic acid (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Note: These are general conditions and require optimization for this compound.[3]

Chiral Gas Chromatography (GC)

Chiral GC analysis of carboxylic acids typically requires derivatization to a more volatile ester, such as a methyl ester.[3]

Diagram 3: Workflow for Chiral GC Analysis

Caption: A typical workflow for the chiral gas chromatography analysis of a carboxylic acid.

-

Derivatization to Methyl Ester:

-

Dissolve approximately 10 mg of this compound in 1 mL of methanol.[3]

-

Add a few drops of a catalyst, such as concentrated sulfuric acid or boron trifluoride-methanol complex.[3]

-

Heat the mixture under reflux for 1-2 hours.[3]

-

After cooling, add water and extract the methyl ester with a non-polar solvent (e.g., hexane (B92381) or diethyl ether).[3]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it.[3]

-

-

GC Conditions:

Biological Activity and Pharmacokinetics

Specific studies on the biological activity and pharmacokinetic profile of (2R)-2,5-dimethylhexanoic acid are limited in publicly accessible literature. However, the biological effects of chiral compounds are often enantiomer-specific due to the stereoselective nature of interactions with enzymes and receptors. It is known that some branched-chain carboxylic acids exhibit antimicrobial or antifungal properties.[1]

Differences in the absorption, distribution, metabolism, and excretion (ADME) of the (2R) and (S) enantiomers are anticipated. The metabolism of branched-chain fatty acids can be complex and may differ from that of their straight-chain counterparts.

Further research is required to elucidate the specific biological targets, signaling pathways, and pharmacokinetic parameters of (2R)-2,5-dimethylhexanoic acid.

Conclusion

(2R)-2,5-dimethylhexanoic acid is a valuable chiral building block with potential applications in various fields. While comprehensive experimental data on its enantiomeric properties are currently scarce, this guide provides a framework based on established principles and methodologies for analogous compounds. The detailed protocols for synthesis, resolution, and analysis will aid researchers in further investigating the unique characteristics and potential applications of this chiral molecule. Future studies are warranted to fully characterize its physical, chemical, and biological properties.

References

- 1. Buy this compound | 90201-13-1 [smolecule.com]

- 2. (2r)-2,5-Dimethylhexanoic acid | C8H16O2 | CID 93595021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Stereoisomers of 2,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylhexanoic acid, a branched-chain carboxylic acid, possesses two chiral centers, giving rise to four stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The stereochemical configuration of these isomers can significantly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structure, potential synthetic and separation strategies, and expected analytical characteristics. Due to a lack of specific experimental data in the public domain for all individual stereoisomers, this guide combines established principles of stereochemistry with available information on analogous compounds to provide a foundational resource for researchers.

Introduction to the Stereoisomers of this compound

This compound (C8H16O2) is a saturated fatty acid with methyl groups at the C2 and C5 positions.[1] The presence of two stereocenters results in the existence of two pairs of enantiomers. However, due to the symmetry of the molecule, the (2R,5S) and (2S,5R) forms are identical and represent a single meso compound. Therefore, there are three distinct stereoisomers: the enantiomeric pair (2R,5R) and (2S,5S), and the meso form (2R,5S).

The three-dimensional arrangement of the atoms, or stereochemistry, is crucial in drug development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Understanding the properties and synthesis of each stereoisomer is therefore of significant interest.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (2R,5R)-2,5-Dimethylhexanoic Acid | (2S,5S)-2,5-Dimethylhexanoic Acid | (2R,5S)-2,5-Dimethylhexanoic Acid (meso) | General (Racemic/Unspecified) |

| Molecular Formula | C8H16O2 | C8H16O2 | C8H16O2 | C8H16O2[2] |

| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol | 144.2114 g/mol [2] |

| CAS Number | Not available | Not available | Not available | 90201-13-1[2][3] |

| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S,S)-enantiomer. | Not available | Expected to be 0° (optically inactive). | Not applicable |

| Boiling Point | Not available | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available | Not available |

| Density | Not available | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available | Not available |

Synthesis and Separation of Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereoselective methods. Enantioselective alkylation is a promising strategy for establishing the chiral centers with high enantiomeric excess.[1] For the separation of a racemic mixture, chiral resolution techniques are employed.

Stereoselective Synthesis

A general approach to synthesize a specific stereoisomer would involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry at the C2 and C5 positions. For instance, an iridium-catalyzed allylic alkylation using masked acyl cyanide (MAC) reagents has been noted as a method for the one-pot synthesis of α-quaternary carboxylic acids with high enantiomeric excess.[1]

Below is a logical workflow for the potential stereoselective synthesis of an enantiomer of this compound.

Chiral Resolution

For the separation of a racemic mixture of this compound, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. The use of a chiral stationary phase (CSP) allows for the differential interaction with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for the resolution of chiral carboxylic acids.[4]

Experimental Protocol: Chiral HPLC Separation (Hypothetical)

This protocol is a generalized starting point for developing a chiral HPLC method for the separation of this compound enantiomers, based on methods for analogous compounds.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, is often necessary to improve peak shape and resolution for carboxylic acids.[5]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm).

-

Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase.

The separation of the meso form from the enantiomers can typically be achieved using standard achiral chromatography (either normal or reverse-phase) as their diastereomeric relationship results in different physical properties.

Analytical Characterization

Detailed spectroscopic data for the individual stereoisomers of this compound are not widely published. However, standard analytical techniques would be used for their characterization.

Table 2: Anticipated Analytical Data

| Technique | (2R,5R) / (2S,5S) - Enantiomers | (2R,5S) - Meso Compound |

| ¹H NMR | Spectra for the enantiomers will be identical. | The spectrum will be different from the enantiomers due to the different spatial arrangement of the methyl groups relative to each other. |

| ¹³C NMR | Spectra for the enantiomers will be identical. | The spectrum will be different from the enantiomers. |

| Mass Spectrometry | Enantiomers will have identical mass spectra. | The mass spectrum will be identical to that of the enantiomers as they are isomers. |

| Specific Rotation | Equal in magnitude, opposite in sign. | Zero. |

Biological Activity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. While specific studies on the individual stereoisomers of this compound are lacking, it is a well-established principle that enantiomers can have different pharmacological and toxicological effects. One enantiomer may be active while the other is inactive or even detrimental.[6]

Branched-chain fatty acids, in general, are known to have various biological roles, including potential antimicrobial properties.[1] The specific stereochemistry of this compound could influence its interaction with biological targets such as enzymes and receptors. Therefore, the synthesis and biological evaluation of the individual stereoisomers are critical for any potential therapeutic development.

A hypothetical workflow for screening the biological activity of the stereoisomers is presented below.

Conclusion

The stereoisomers of this compound represent an interesting area for chemical and pharmacological research. While there is a notable absence of detailed experimental data for the individual stereoisomers in the current literature, this guide provides a framework based on established chemical principles and data from related compounds. The development of stereoselective synthetic routes and robust analytical methods for separation and characterization are crucial next steps. Further investigation into the specific biological activities of the (2R,5R), (2S,5S), and meso isomers will be essential to unlock their full potential in drug discovery and development. This guide serves as a foundational document to stimulate and direct future research in this area.

References

- 1. Buy this compound | 90201-13-1 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 90201-13-1 [chemicalbook.com]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

- 6. Chiroptical activity of hydroxycarboxylic acids with implications for the origin of biological homochirality - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Elucidation of 2,5-Dimethylhexanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic and spectrometric data for 2,5-Dimethylhexanoic acid. It is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis, identification, and characterization of organic molecules. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol [1][2] CAS Number: 90201-13-1[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~2.4 | Quartet | 1H | H-2 |

| ~1.5-1.7 | Multiplet | 1H | H-5 |

| ~1.2-1.4 | Multiplet | 2H | H-3 |

| ~1.1-1.2 | Multiplet | 2H | H-4 |

| ~1.15 | Doublet | 3H | C2-CH₃ |

| ~0.85 | Doublet | 6H | C5-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~182 | C=O (C-1) |

| ~45 | C-2 |

| ~38 | C-4 |

| ~34 | C-3 |

| ~28 | C-5 |

| ~22 | C5-(CH₃)₂ |

| ~17 | C2-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group.

Table 3: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid |

| ~2960 | C-H stretch (alkane) |

| ~1710 | C=O stretch of the carboxylic acid |

| ~1465 | C-H bend (alkane) |

| ~1300 | C-O stretch of the carboxylic acid |

| ~930 | O-H bend (out-of-plane) of the carboxylic acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the following fragmentation pattern.

Table 4: Predicted Major Mass Spectral Fragments (EI)

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 101 | [M - C₃H₇]⁺ |

| 87 | [M - C₄H₉]⁺ |

| 74 | McLafferty rearrangement fragment |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300-500 MHz for ¹H NMR.

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl) or as a thin film on a single salt plate.

Mass Spectrometry (MS): The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities prior to analysis.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectral fragmentation pathway.

Caption: General workflow for spectroscopic and spectrometric analysis.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 2,5-Dimethylhexanoic acid. Given the limited specific experimental data for this compound in publicly accessible literature, this document extrapolates information from structurally similar branched-chain carboxylic acids and established principles of organic chemistry. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into its physicochemical properties, expected behavior in various solvent systems, and stability under different environmental conditions. This guide also outlines detailed experimental protocols for determining these properties and visualizes key workflows and potential chemical transformations.

Introduction

This compound, a branched-chain carboxylic acid, possesses a molecular formula of C8H16O2 and a molecular weight of approximately 144.21 g/mol .[1][2] Its structure, featuring methyl groups at the second and fifth carbon positions, imparts specific physicochemical properties that influence its solubility and stability.[1] Understanding these characteristics is crucial for a wide range of applications, from pharmaceutical formulations to industrial processes. This guide synthesizes the theoretical and extrapolated data to provide a robust framework for handling and studying this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed and sourced from chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O2 | --INVALID-LINK-- |

| Molecular Weight | 144.21 g/mol | --INVALID-LINK-- |

| XLogP3 | 2.6 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 90201-13-1 | --INVALID-LINK-- |

Solubility Profile

This compound, with its eight-carbon backbone, is expected to have limited solubility in water but good solubility in organic solvents. The branched nature of the molecule may slightly increase its water solubility compared to its linear isomer, octanoic acid, due to a decrease in the efficiency of crystal lattice packing.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic C8 alkyl chain dominates over the polar carboxylic acid group.[5][6] |

| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents.[5] |

| Acetone, Ethyl Acetate | Soluble | Good solubility is expected in polar aprotic solvents. |

| Diethyl Ether, Chloroform | Soluble | The non-polar alkyl chain allows for solubility in less polar solvents.[5] |

| Toluene, Hexane | Soluble to sparingly soluble | Solubility in non-polar solvents is likely due to the hydrophobic character of the molecule. |

| Aqueous NaOH (e.g., 1M) | Soluble | Forms a water-soluble sodium salt upon reaction with a base.[3][4] |

| Aqueous HCl (e.g., 1M) | Insoluble | The acidic conditions will keep the carboxylic acid protonated and thus less soluble in the aqueous medium. |

Stability Profile

Branched-chain fatty acids are generally recognized for their good thermal and oxidative stability.[7] The absence of double bonds in the saturated alkyl chain of this compound contributes to its resistance to oxidation. However, like all carboxylic acids, it can undergo degradation under certain conditions.

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Thermal Stress | Stable at moderate temperatures. | Decarboxylation at high temperatures to form 2,5-dimethylhexane. |

| Acidic Conditions (Aqueous) | Generally stable. | No significant degradation expected under mild acidic conditions. |

| Basic Conditions (Aqueous) | Generally stable. | Salt formation. Prolonged exposure to strong bases at high temperatures may lead to degradation. |

| Oxidative Stress (e.g., H₂O₂) | Moderately stable. | Oxidation of the carboxylic acid group or at the tertiary carbons could lead to shorter-chain acids or ketones. |

| Photostability (UV/Vis light) | Expected to be stable. | The molecule does not contain significant chromophores that absorb in the near-UV or visible range. |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaking water bath or a constant temperature orbital shaker can be used.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Caption: Workflow for Solubility Determination.

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 80 °C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating analytical method (e.g., HPLC with UV or MS detection). The method should be capable of separating the intact drug from its degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and identify any degradation products.

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be postulated under forced conditions.

Caption: Potential Degradation Pathways.

Conclusion

While specific experimental data for this compound remains limited in the public domain, this technical guide provides a comprehensive theoretical and extrapolated overview of its solubility and stability. The provided information on its predicted physicochemical properties, along with detailed experimental protocols, offers a solid foundation for researchers and drug development professionals. It is anticipated that this compound will exhibit limited aqueous solubility but good solubility in organic solvents, along with good thermal and oxidative stability. The experimental workflows and potential degradation pathways outlined herein should facilitate further investigation and characterization of this compound.

References

- 1. Buy this compound | 90201-13-1 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. homework.study.com [homework.study.com]

- 7. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The Unexplored Potential of 2,5-Dimethylhexanoic Acid: A Technical Guide for Researchers

Disclaimer: Scientific literature extensively detailing the specific biological activities of 2,5-Dimethylhexanoic acid is limited. This guide provides a comprehensive overview of its chemical properties and synthesis, and extrapolates its potential biological activities based on structurally related compounds. The experimental protocols, quantitative data, and signaling pathways presented herein are illustrative and intended to serve as a roadmap for future research into this molecule.

Introduction

This compound is a branched-chain carboxylic acid with the molecular formula C8H16O2.[1][2] Its structure, featuring methyl groups at the second and fifth carbon positions, imparts unique stereochemical and hydrophobic properties that suggest a potential for interaction with biological systems.[1] While direct biological data is scarce, the activities of other medium-chain and branched-chain fatty acids provide a foundation for hypothesizing its potential roles in metabolic regulation, inflammation, and cellular signaling. This document aims to consolidate the existing chemical knowledge of this compound and propose avenues for investigating its biological significance.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| CAS Number | 90201-13-1 | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(C)CCC(C)C(=O)O | [1] |

| Chirality | The C2 position is a chiral center. | [1] |

Synthesis and Stereochemistry

The synthesis of this compound can be approached through several methods, with a key consideration being the control of stereochemistry at the C2 position, which can significantly influence biological activity.

3.1 General Synthesis Routes

-

Alkylation: This common method involves the alkylation of a precursor compound using halogenated hydrocarbons under basic conditions.[1]

-

Condensation Reactions: Ketones or aldehydes can be used as starting materials in condensation reactions to yield the target compound.[1]

-

Biotechnological Approaches: Microbial fermentation presents a potential route for the sustainable production of carboxylic acids from renewable resources.[1]

3.2 Asymmetric Synthesis

Given the chirality of this compound, enantioselective synthesis is critical for dissecting the biological activities of its different stereoisomers. Iridium-catalyzed allylic alkylation has been noted as a method to create chiral centers in carboxylic acid derivatives with high enantiomeric excess.[1]

Potential Biological Activities (Inferred from Related Compounds)

While direct evidence is lacking for this compound, the documented biological effects of other medium-chain and branched-chain fatty acids suggest several hypotheses for its potential activity.

4.1 Potential Metabolic Regulatory Effects

Hexanoic acid, a structurally related medium-chain fatty acid, has been shown to improve metabolic health in mice fed a high-fat diet by preventing obesity and fat accumulation, and enhancing glucose tolerance and insulin (B600854) sensitivity.[3][4]

Hypothetical Activity: this compound may influence metabolic pathways. Its branched structure could modulate its interaction with enzymes and receptors involved in lipid and glucose metabolism.

4.2 Potential Anti-inflammatory and Immunomodulatory Effects

Short- and medium-chain fatty acids have been investigated for their role in inflammation. Some studies suggest they can serve as an energy source and improve mitochondrial function under inflammatory conditions.[5]

Hypothetical Activity: The anti-inflammatory potential of this compound warrants investigation. It could modulate inflammatory signaling pathways or alter the function of immune cells.

4.3 Potential Anti-Cancer Activity

Other medium-chain fatty acids, such as capric and caprylic acids, have demonstrated anti-cancer properties in vitro against human colorectal, skin, and breast cancer cells.[6] Furthermore, 2,5-dimethylcelecoxib, a celecoxib (B62257) analog, has been shown to inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway.[7]

Hypothetical Activity: The unique structure of this compound could confer anti-proliferative or pro-apoptotic effects on cancer cells. Its potential to interact with signaling pathways implicated in cancer, such as the Wnt pathway, should be explored.

Proposed Experimental Investigation Workflow

The following diagram outlines a logical workflow for the systematic investigation of the biological activities of this compound.

Suggested Experimental Protocols

The following are example protocols for key experiments, adapted from studies on related fatty acids. These should be optimized for this compound.

6.1 In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on a given cell line.

-

Methodology:

-

Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the prepared dilutions of the test compound and incubate for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

-

6.2 In Vitro Anti-inflammatory Assay (COX Enzyme Inhibition)

-

Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of this compound or a known inhibitor (e.g., celecoxib) to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Measure the production of prostaglandin (B15479496) F2α using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of COX inhibition and determine the IC50 value.

-

Hypothetical Signaling Pathway for Investigation

Based on the anti-cancer activity of 2,5-dimethylcelecoxib, a hypothetical signaling pathway to investigate for this compound could be the Wnt/β-catenin pathway.

References

- 1. Buy this compound | 90201-13-1 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 2,5-Dihydroperoxy-3,4-dimethylhexanoic acid | C8H16O6 | CID 21133606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethyl-Celecoxib Extends Drosophila Life Span via a Mechanism That Requires Insulin and Target of Rapamycin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,5-Dimethylhexanoic acid | SIELC Technologies [sielc.com]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 90201-13-1 [chemicalbook.com]

2,5-Dimethylhexanoic acid as a chiral building block in synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dimethylhexanoic acid is a branched-chain carboxylic acid that serves as a versatile chiral building block in organic synthesis. Its stereocenter at the C2 position makes it a valuable precursor for the enantioselective synthesis of complex molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds. The specific arrangement of its methyl groups influences its interaction with biological targets, making the synthesis of enantiomerically pure forms of this acid a critical aspect of modern drug discovery. This guide provides a comprehensive overview of the synthesis, resolution, and potential applications of this compound as a chiral building block.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for designing synthetic routes and purification strategies.

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [1][2] |

| CAS Number | 90201-13-1[2][3] |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| Solubility | Not specified in search results |

Enantioselective Synthesis Strategies

The asymmetric synthesis of this compound is crucial for obtaining enantiomerically pure forms for use in drug development. The primary strategies employed include diastereoselective alkylation using chiral auxiliaries.

Diastereoselective Alkylation using Evans Auxiliaries

A widely adopted and reliable method for establishing the stereocenter at the α-position of carboxylic acids is through the use of Evans oxazolidinone chiral auxiliaries. This substrate-controlled method offers high diastereoselectivity and predictable stereochemistry. The general workflow involves the acylation of the chiral auxiliary, followed by diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the desired chiral carboxylic acid.

Logical Workflow for Asymmetric Synthesis via Evans Chiral Auxiliary

Caption: General workflow for the asymmetric synthesis of a chiral carboxylic acid using an Evans chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis of (S)-2,5-Dimethylhexanoic Acid (General Procedure)

This protocol is a generalized procedure based on the well-established Evans asymmetric alkylation methodology and would require optimization for the specific synthesis of this compound.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere at -78 °C, add a solution of n-butyllithium (1.05 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add 5-methylhexanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-(5-methylhexanoyl)oxazolidinone.

Step 2: Diastereoselective Methylation

-

Dissolve the N-(5-methylhexanoyl)oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq) dropwise and stir for 30 minutes to form the sodium enolate.

-

Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral chromatography.

-

Purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified N-(2,5-dimethylhexanoyl)oxazolidinone in a mixture of THF and water (3:1) at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract the (S)-2,5-dimethylhexanoic acid with diethyl ether.

-

The chiral auxiliary can be recovered from the aqueous layer.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

Quantitative Data (Illustrative)

| Step | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |

| Acylation | N-(5-methylhexanoyl)oxazolidinone | >90 | N/A |

| Alkylation | N-(2,5-dimethylhexanoyl)oxazolidinone | 80-95 | >98 (de) |

| Cleavage | (S)-2,5-Dimethylhexanoic Acid | >90 | >98 (ee) |

Note: These values are typical for Evans auxiliary chemistry and would need to be experimentally determined for this specific synthesis.

Chiral Resolution of Racemic this compound

When an asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture of this compound is a common alternative. The primary methods for chiral resolution include diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[4] Due to their different physical properties, particularly solubility, these salts can be separated by fractional crystallization.[4]

Logical Workflow for Diastereomeric Salt Resolution

Caption: General workflow for the chiral resolution of a racemic acid via diastereomeric salt crystallization.

Experimental Protocol: Resolution with (R)-(+)-1-Phenylethylamine (General Procedure)

-

Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone).

-

Add an equimolar amount of (R)-(+)-1-phenylethylamine.

-

Heat the solution to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature.

-

Further cool the mixture in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

The mother liquor, enriched in the other diastereomer, can be collected for isolation of the other enantiomer.

-

To liberate the free acid, suspend the crystalline salt in water and acidify with a strong acid (e.g., 2M HCl) to pH 1-2.

-

Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The enantiomeric excess (ee) of the resolved acid should be determined by chiral chromatography.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For carboxylic acids, this often involves the enantioselective esterification of the acid or the hydrolysis of its corresponding ester.

Logical Workflow for Enzymatic Kinetic Resolution

Caption: General workflow for the enzymatic kinetic resolution of a racemic ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis (General Procedure)

-

Prepare the racemic methyl or ethyl ester of this compound using standard esterification procedures.

-

Suspend the racemic ester in a phosphate (B84403) buffer solution (pH ~7). A co-solvent such as THF or acetone (B3395972) may be added to improve solubility.

-

Add a lipase preparation (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

Once the desired conversion is achieved, separate the unreacted ester and the product acid by extraction.

-

Acidify the aqueous layer to pH 1-2 and extract the enantiomerically enriched carboxylic acid.

-

The organic layer contains the enantiomerically enriched unreacted ester.

-

Purify both the acid and the ester by appropriate methods. The ester can be hydrolyzed to the corresponding acid in a subsequent step.

-

Determine the enantiomeric excess of both the resolved acid and the remaining ester.

Quantitative Data for Enzymatic Resolution of Analogous Compounds

| Enzyme | Substrate | Conversion (%) | ee (Product) (%) | ee (Substrate) (%) |

| Lipase PS (Amano) | Racemic alcohol | 41 | 90 | - |

| Lipase from Pseudomonas fluorescens | Racemic ester | ~50 | >98 | >98 |

Note: Data is for analogous compounds and serves as an illustration of the potential for high enantioselectivity.[5]

Preparative Chiral Chromatography

Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful technique for the direct separation of enantiomers on a larger scale.[6][7][8] This method is particularly useful when other resolution methods are unsuccessful or for obtaining high-purity enantiomers.

Experimental Parameters for Preparative Chiral HPLC/SFC (General)

| Parameter | HPLC | SFC |

| Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) on silica gel | Polysaccharide-based (e.g., cellulose or amylose derivatives) on silica gel[8] |

| Mobile Phase | Normal Phase: Hexane/Isopropanol + acidic modifier (e.g., TFA) Reversed Phase: Acetonitrile/Water + acidic modifier | CO₂/Co-solvent (e.g., Methanol, Ethanol)[8] |

| Detection | UV (if derivatized) or Refractive Index | UV or Mass Spectrometry[6] |

| Flow Rate | Dependent on column dimensions | Dependent on column dimensions[8] |

| Loading Capacity | Dependent on column dimensions and separation factor | Generally higher than HPLC[8] |

Applications in Synthesis

Chiral this compound is a valuable building block for the synthesis of various target molecules, including natural products and their analogues. For instance, it can be utilized in the synthesis of lignans (B1203133) such as fragransin D1 analogues.[9][10] The branched alkyl chain can impart specific lipophilicity and steric properties to the final molecule, potentially influencing its biological activity and pharmacokinetic profile.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound are not well-documented in the available search results, the biological activity of chiral molecules is highly dependent on their stereochemistry. It is plausible that the enantiomers of this compound interact differently with enzymes and receptors. For example, branched-chain fatty acids are known to play roles in various metabolic pathways, and their interactions with enzymes are often stereospecific. Further research is needed to elucidate the specific biological targets and signaling pathways modulated by the individual enantiomers of this compound. The branched nature of the molecule may influence its interactions with enzyme active sites, potentially affecting catalytic efficiency or acting as an inhibitor.[1]

Conclusion

References

- 1. Buy this compound | 90201-13-1 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 90201-13-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selvita.com [selvita.com]

- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

2,5-Dimethylhexanoic Acid: A Technical Guide to Industrial and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylhexanoic acid, a branched-chain carboxylic acid, is a versatile molecule with emerging applications across the industrial and pharmaceutical sectors. Its unique structural characteristics, including chirality and steric hindrance, make it a valuable building block in the synthesis of complex molecules and specialty polymers. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on quantitative data, experimental methodologies, and relevant chemical pathways.

Introduction

This compound (DMHA) is an eight-carbon branched-chain carboxylic acid.[1] Its molecular structure, featuring methyl groups at the second and fifth carbon positions, imparts specific physical and chemical properties that distinguish it from its linear isomer, caprylic acid, and other branched-chain acids.[1] These properties, including lower melting points and altered solubility, are advantageous in various applications.[1][2] In the pharmaceutical industry, the chiral center at the C2 position makes this compound a valuable chiral building block for the enantioselective synthesis of drug intermediates.[1] In the industrial realm, its branched structure can be leveraged to modify the properties of polymers and as a component in the formulation of specialty chemicals.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The branched nature of the molecule influences its boiling point, melting point, and solubility compared to straight-chain carboxylic acids of similar molecular weight.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C8H16O2 | [1][4] |

| Molecular Weight | 144.21 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 90201-13-1 | [4][6] |

| Boiling Point | 228.91°C (estimate) | [3] |

| Density | 0.9173 g/cm³ (rough estimate) | [3] |

| Refractive Index | 1.4110 (estimate) | [3] |

| XLogP3 | 2.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 4 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A common conceptual approach involves the alkylation of a suitable precursor. Below is a generalized experimental workflow for such a synthesis.

General Synthesis Workflow

A plausible synthetic route to this compound is via the alkylation of an enolate. This multi-step process involves the formation of a carbanion, followed by reaction with an alkyl halide and subsequent workup.

Conceptual Experimental Protocol: Alkylation Route

Materials:

-

Precursor ester (e.g., ethyl isobutyrate)

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Alkyl halide (e.g., 1-bromo-3-methylbutane)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Enolate Formation: A solution of the precursor ester in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as LDA, is added dropwise to the solution to form the corresponding enolate. The reaction is stirred for a specified time to ensure complete deprotonation.

-

Alkylation: The alkyl halide is then added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to facilitate the nucleophilic substitution reaction.

-

Workup and Hydrolysis: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then treated with a strong acid or base to hydrolyze the ester to the carboxylic acid.

-

Purification: The crude this compound is purified by techniques such as distillation or column chromatography to yield the final product.

Pharmaceutical Applications

The primary pharmaceutical application of this compound lies in its use as a chiral building block for the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs).[1] The presence of a chiral center at the C2 position allows for the construction of molecules with specific three-dimensional arrangements, which is often crucial for their biological activity.

Enantioselective Synthesis

The synthesis of enantiomerically pure forms of this compound or its derivatives is a key step in its pharmaceutical application. This can be achieved through asymmetric synthesis, often employing chiral auxiliaries or catalysts.

Conceptual Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary

Materials:

-

2,5-Dimethylhexanoyl chloride (prepared from the acid)

-

Chiral auxiliary (e.g., a derivative of (S)-4-benzyl-2-oxazolidinone)

-

Base (e.g., triethylamine)

-

Lewis acid (e.g., titanium tetrachloride)

-

Alkylating agent

-

Reagents for cleavage of the auxiliary (e.g., lithium hydroxide (B78521) and hydrogen peroxide)

Procedure:

-

Attachment of Chiral Auxiliary: 2,5-Dimethylhexanoyl chloride is reacted with the chiral auxiliary in the presence of a base to form an N-acyloxazolidinone.

-

Diastereoselective Alkylation: The N-acyloxazolidinone is treated with a Lewis acid to form a chelated enolate. Subsequent reaction with an alkylating agent proceeds with high diastereoselectivity, controlled by the steric hindrance of the chiral auxiliary.

-

Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid. The chiral auxiliary can often be recovered and reused.

Industrial Applications

In the industrial sector, this compound and its derivatives are utilized in the synthesis of specialty polymers and potentially as components in fragrances and antimicrobial formulations.

Polymer Synthesis

The incorporation of this compound into polymer chains can modify their physical properties. The branched structure can disrupt polymer chain packing, leading to lower crystallinity, increased flexibility, and altered solubility.[1]

Conceptual Experimental Protocol: Polyester Synthesis

Materials:

-

This compound

-

A diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)

-

A catalyst (e.g., antimony trioxide or a titanium-based catalyst)

Procedure:

-

Esterification: this compound and the diol are charged into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet. The mixture is heated to a temperature of 150-220 °C under a nitrogen atmosphere to initiate the esterification reaction, with the removal of water as a byproduct.

-

Polycondensation: After the initial esterification, a catalyst is added, and the temperature is raised to 250-280 °C. A vacuum is gradually applied to remove the excess diol and facilitate the polycondensation reaction, leading to an increase in the molecular weight of the polyester.

-

Product Recovery: The reaction is stopped when the desired molecular weight is achieved. The resulting polyester is then extruded, cooled, and pelletized.

Potential Antimicrobial and Flavor/Fragrance Applications

In the flavor and fragrance industry, short- to medium-chain branched fatty acids can contribute to complex aroma profiles. The specific sensory characteristics of this compound would require empirical evaluation by trained sensory panels.

Conclusion

This compound is a molecule with significant potential in both specialized industrial and pharmaceutical applications. Its utility as a chiral building block in the synthesis of enantiomerically pure compounds is a key driver for its use in drug development. In the industrial sector, its ability to modify polymer properties opens up possibilities for the creation of new materials with tailored characteristics. While detailed experimental protocols and extensive quantitative data for all its applications are still emerging, the foundational chemical principles and preliminary research indicate that this compound will continue to be a compound of interest for researchers and scientists in these fields. Further investigation into its antimicrobial and sensory properties may unveil additional applications in the future.

References

2,5-Dimethylhexanoic Acid: A Technical Guide for Flavor Science Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,5-dimethylhexanoic acid, a branched-chain fatty acid with potential as a novel flavoring agent. While specific sensory and regulatory data for this compound are not extensively documented in public literature, this document consolidates information on its chemical properties, plausible synthesis routes, and the established methodologies for its sensory and stability evaluation. By examining data from structurally related branched-chain fatty acids, this guide offers a predictive overview of its likely flavor profile and characteristics. This information is intended to serve as a foundational resource for researchers and developers interested in the potential applications of this compound in the food and pharmaceutical industries. It is important to note that the sensory and regulatory data for many related compounds are presented to provide a comparative context, as specific data for this compound is limited.

Introduction to Branched-Chain Fatty Acids in Flavor

Branched-chain fatty acids (BCFAs) are a class of carboxylic acids that are characterized by one or more alkyl branches on the carbon chain. They are known to contribute significantly to the flavor and aroma profiles of various foods, particularly dairy and meat products.[1][2] The position and length of the branching, as well as the total carbon chain length, influence the olfactory and gustatory perception of these compounds.[3] Generally, BCFAs are associated with cheesy, waxy, and fatty sensory descriptors.[1] For instance, 2-methylhexanoic acid is described as having a cheesy and fruity profile, while 4-methyloctanoic acid is known for its "goaty" and "mutton-like" aroma.[4][5][6] Given its structure, this compound is anticipated to possess a complex flavor profile with potential cheesy, waxy, and fatty notes.

Physicochemical Properties